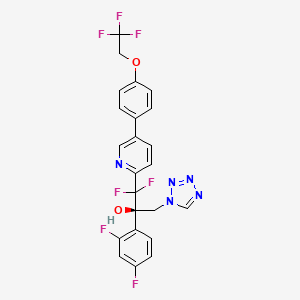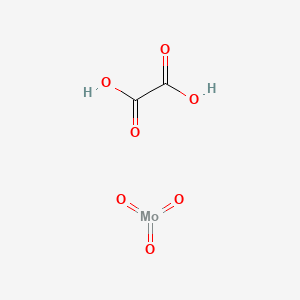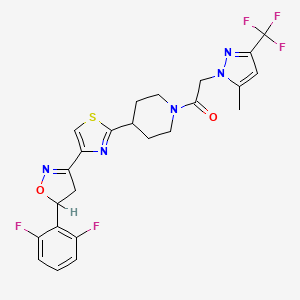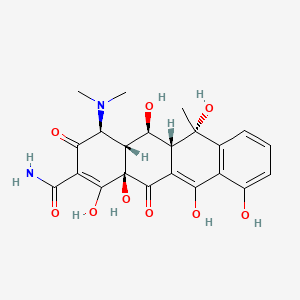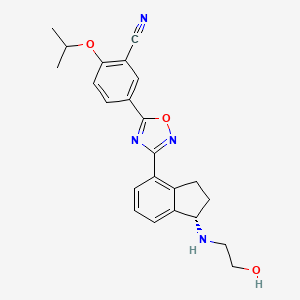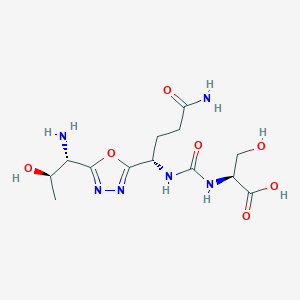
PD-1-IN-17
Descripción general
Descripción
PD-1-IN-17: es un inhibidor de molécula pequeña de la proteína 1 de muerte celular programada (PD-1). Es conocido por su capacidad para inhibir la interacción entre PD-1 y su ligando, el ligando 1 de muerte celular programada (PD-L1), que juega un papel crucial en la vía del punto de control inmunitario. Esta inhibición puede mejorar la respuesta inmunitaria contra las células cancerosas, lo que convierte a this compound en un candidato prometedor para la inmunoterapia contra el cáncer .
Aplicaciones Científicas De Investigación
Química: PD-1-IN-17 se utiliza como compuesto de herramienta en la investigación química para estudiar la interacción PD-1/PD-L1 y su inhibición. Ayuda a comprender la relación estructura-actividad y a optimizar el diseño de inhibidores más potentes .
Biología: En la investigación biológica, this compound se utiliza para investigar el papel de PD-1 en la regulación inmunitaria y su impacto en varios procesos biológicos. También se utiliza en ensayos basados en células para estudiar sus efectos sobre la proliferación y activación de las células inmunitarias .
Medicina: this compound tiene un potencial significativo en la inmunoterapia contra el cáncer. Al inhibir la interacción PD-1/PD-L1, puede mejorar la respuesta inmunitaria contra las células cancerosas, lo que lleva a mejores resultados terapéuticos. Se está evaluando en estudios preclínicos y clínicos para su eficacia y seguridad en el tratamiento de varios tipos de cáncer .
Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevas inmunoterapias contra el cáncer. Sirve como compuesto principal para el diseño y la síntesis de inhibidores de PD-1 más efectivos .
Mecanismo De Acción
PD-1-IN-17 ejerce sus efectos al unirse a la proteína PD-1 en la superficie de las células inmunitarias, previniendo su interacción con PD-L1 en las células tumorales. Este bloqueo libera la señal inhibitoria en las células inmunitarias, lo que les permite proliferar y atacar las células cancerosas de manera más efectiva. Los objetivos moleculares involucrados incluyen la proteína PD-1 y sus vías de señalización descendentes, que son cruciales para la regulación inmunitaria .
Análisis Bioquímico
Biochemical Properties
PD-1-IN-17 interacts with the PD-1/PD-L1 immune checkpoint pathway, which is a key player in immune regulation . The interaction between PD-1 and PD-L1 negatively regulates adaptive immune response, primarily by inhibiting the activity of effector T cells . By blocking this interaction, this compound can potentially enhance the immune response against cancer cells .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects T cells, where it can block the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and function . This can lead to an enhanced immune response against cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on T cells, and PD-L1 is its ligand. When PD-1 binds to PD-L1, it sends inhibitory signals that suppress T cell activation and function . By blocking this interaction, this compound can prevent these inhibitory signals and enhance T cell activation and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PD-1/PD-L1 immune checkpoint pathway
Transport and Distribution
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
Subcellular Localization
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de PD-1-IN-17 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la actividad deseada. Las condiciones de reacción suelen implicar el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la rentabilidad, la escalabilidad y el cumplimiento de las normas reglamentarias. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar una producción de alta calidad .
Análisis De Reacciones Químicas
Tipos de reacciones: PD-1-IN-17 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Compuestos similares:
PD-1/PD-L1-IN-31: Un potente inhibidor de la interacción PD-1/PD-L1 con un mecanismo de acción similar.
PD-1/PD-L1-IN-34: Otro inhibidor de molécula pequeña con alta afinidad de unión a PD-L1.
Singularidad: PD-1-IN-17 destaca por su alta eficacia en la inhibición de la interacción PD-1/PD-L1 y sus propiedades farmacocinéticas favorables. Ha mostrado resultados prometedores en estudios preclínicos, lo que lo convierte en un candidato valioso para su desarrollo posterior en inmunoterapia contra el cáncer .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?
A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].
Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?
A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.
Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?
A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.
Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?
A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].
Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?
A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



